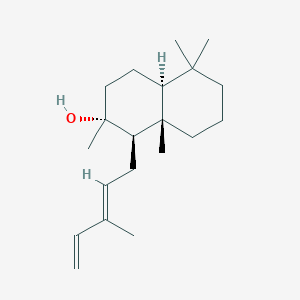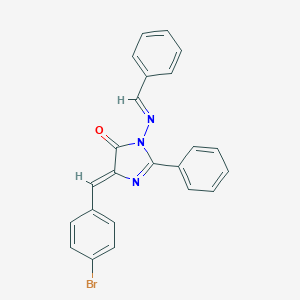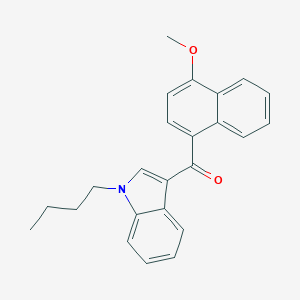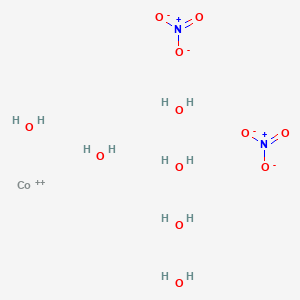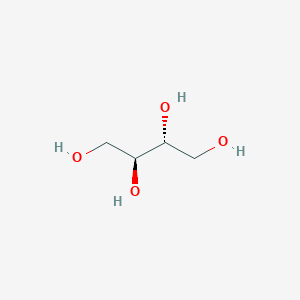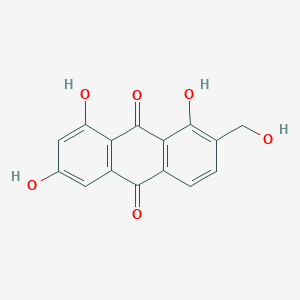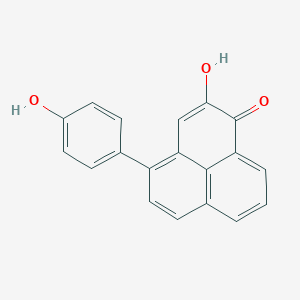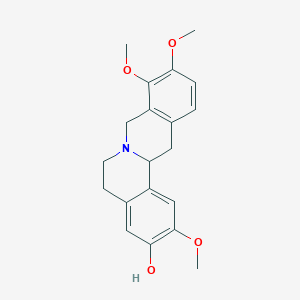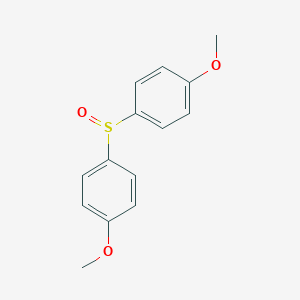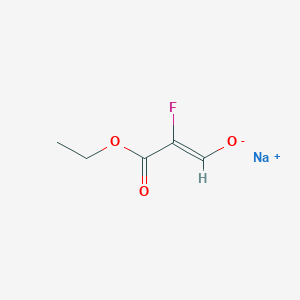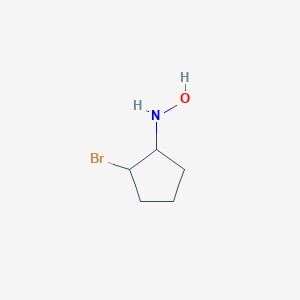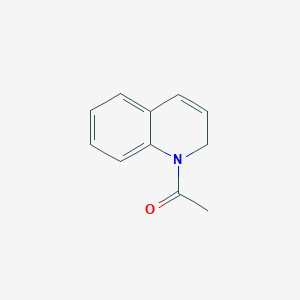
1-Acetyl-1,2-dihydroquinoline
概要
説明
1-Acetyl-1,2-dihydroquinoline is a heterocyclic compound that has attracted much attention in scientific research due to its potential applications in various fields. This compound is also known as tetrahydroquinoline-2-one or 1,2,3,4-tetrahydroquinolin-2-one, and has a molecular formula of C10H11NO.
作用機序
The exact mechanism of action of 1-Acetyl-1,2-dihydroquinoline is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes involved in bacterial or fungal cell wall synthesis, or by disrupting the DNA replication process in tumor cells.
生化学的および生理学的効果
1-Acetyl-1,2-dihydroquinoline has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 1-Acetyl-1,2-dihydroquinoline has been shown to exhibit cytotoxic activity against various tumor cell lines, including breast cancer, lung cancer, and leukemia.
実験室実験の利点と制限
The advantages of using 1-Acetyl-1,2-dihydroquinoline in lab experiments include its relatively simple synthesis method, its broad-spectrum antibacterial and antifungal activities, and its potential as a lead compound for drug discovery. However, the limitations of using this compound include its relatively low potency compared to other antibacterial and antifungal agents, and its potential toxicity to mammalian cells.
将来の方向性
There are many potential future directions for research on 1-Acetyl-1,2-dihydroquinoline. Some possible areas of focus include:
1. Development of more potent derivatives of 1-Acetyl-1,2-dihydroquinoline for use as antibacterial, antifungal, and antitumor agents.
2. Investigation of the mechanism of action of 1-Acetyl-1,2-dihydroquinoline and its derivatives.
3. Exploration of the potential applications of 1-Acetyl-1,2-dihydroquinoline in material science, such as the synthesis of novel polymers or catalysts.
4. Study of the pharmacokinetics and pharmacodynamics of 1-Acetyl-1,2-dihydroquinoline and its derivatives in animal models.
5. Investigation of the potential synergistic effects of 1-Acetyl-1,2-dihydroquinoline and other antibacterial or antifungal agents.
In conclusion, 1-Acetyl-1,2-dihydroquinoline is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Further research is needed to fully understand the mechanism of action of this compound and its derivatives, as well as to explore their potential applications in different areas.
科学的研究の応用
1-Acetyl-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising lead compound for drug discovery. In addition, 1-Acetyl-1,2-dihydroquinoline has been used as a building block for the synthesis of various natural products and bioactive compounds.
特性
CAS番号 |
10174-55-7 |
|---|---|
製品名 |
1-Acetyl-1,2-dihydroquinoline |
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC名 |
1-(2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-7H,8H2,1H3 |
InChIキー |
VGEPKKUTRKZFEW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CC2=CC=CC=C21 |
正規SMILES |
CC(=O)N1CC=CC2=CC=CC=C21 |
その他のCAS番号 |
10174-55-7 |
同義語 |
1-Acetyl-1,2-dihydroquinoline |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


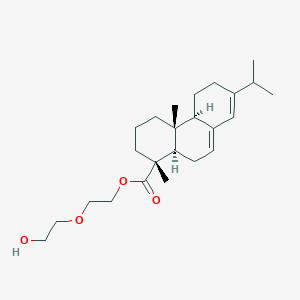
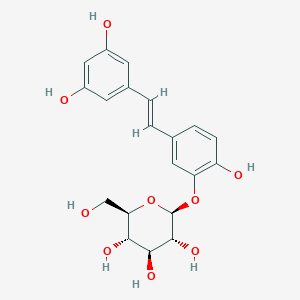
![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)
